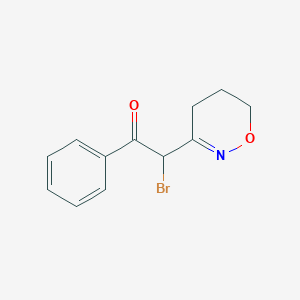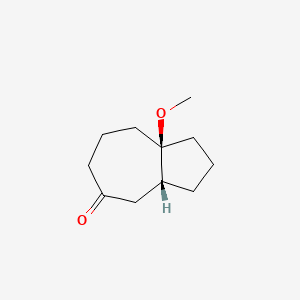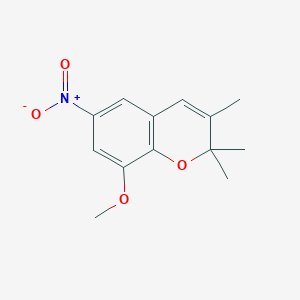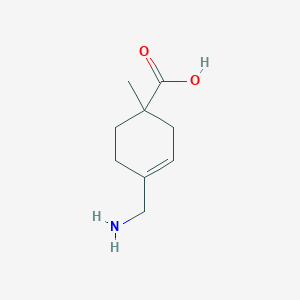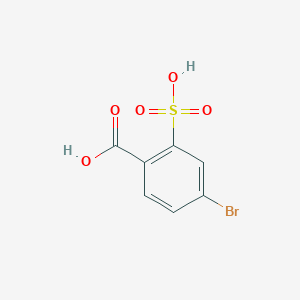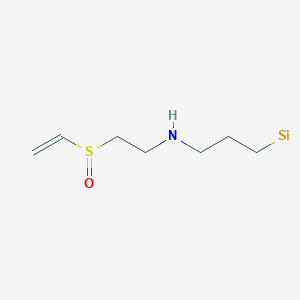![molecular formula C22H22O3 B14516705 4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene CAS No. 63014-38-0](/img/structure/B14516705.png)
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene is an organic compound with the molecular formula C22H22O3 and a molecular weight of 334.41 g/mol . This compound is characterized by its complex aromatic structure, which includes ethoxy, phenyl, and dimethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene typically involves multi-step organic reactions. One common method involves the Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as AlCl3 . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Br2/FeBr3 for bromination, HNO3/H2SO4 for nitration.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Methoxyphenyl)phenyl]-1,2-dimethoxybenzene
- 4-[3-(4-Chlorophenyl)phenyl]-1,2-dimethoxybenzene
- 4-[3-(4-Methylphenyl)phenyl]-1,2-dimethoxybenzene
Uniqueness
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research fields .
Properties
CAS No. |
63014-38-0 |
|---|---|
Molecular Formula |
C22H22O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[3-(4-ethoxyphenyl)phenyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C22H22O3/c1-4-25-20-11-8-16(9-12-20)17-6-5-7-18(14-17)19-10-13-21(23-2)22(15-19)24-3/h5-15H,4H2,1-3H3 |
InChI Key |
DOWQWBKLDUMQLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


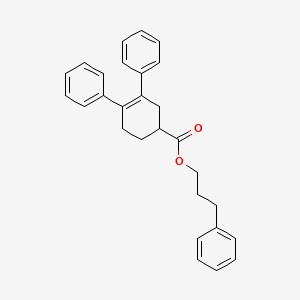
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)

